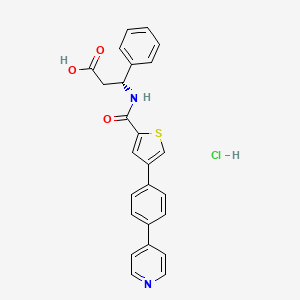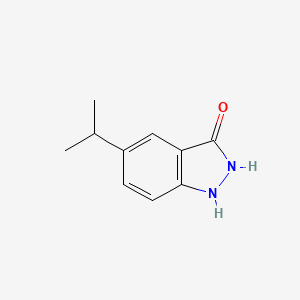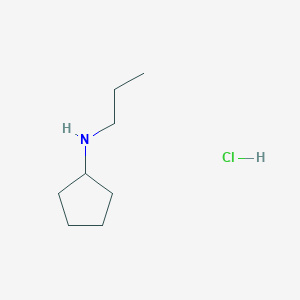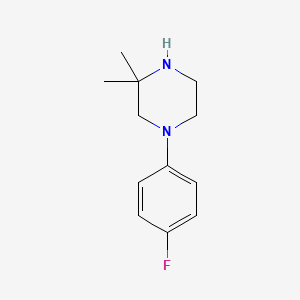![molecular formula C24H20ClN5O4 B2911562 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-41-0](/img/no-structure.png)
8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Related compounds such as (5-chloro-2-methoxyphenyl)acetonitrile and 2-Chloro-5-methoxyphenyl boronic acid are used in various chemical reactions, suggesting that this compound might interact with similar targets.
Mode of Action
It’s known that 2-methoxyphenyl isocyanate forms a chemically stable urea linkage, which is used for protection/deprotection of amino groups . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been shown to participate in reactions involving transfer hydrogenation , suggesting that this compound might affect similar biochemical pathways.
Pharmacokinetics
The related compound (5-chloro-2-methoxyphenyl)acetonitrile is a solid at room temperature , which might suggest certain characteristics about the bioavailability of this compound.
Result of Action
A related compound has been shown to inhibit tpo using amplex red as a substrate , suggesting that this compound might have similar effects.
Action Environment
The stability of the urea linkage in 2-methoxyphenyl isocyanate under acidic, alkaline, and aqueous conditions suggests that similar environmental factors might influence the action of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-amino-6-chloropurine with 2-methoxy-5-chlorobenzaldehyde, followed by the addition of 2-oxopropyl group and phenyl group to the imidazole ring. The final step involves the cyclization of the compound to form the imidazo[2,1-f]purine-2,4(3H,8H)-dione ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "2-methoxy-5-chlorobenzaldehyde", "2-oxopropyl chloride", "phenylmagnesium bromide", "diethyl ether", "dichloromethane", "triethylamine", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-chloropurine with 2-methoxy-5-chlorobenzaldehyde in the presence of triethylamine and acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3H-imidazo[2,1-f]purine-2,4-dione.", "Step 2: Addition of 2-oxopropyl chloride to the imidazole ring of the intermediate from step 1 in the presence of triethylamine and dichloromethane to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7H-imidazo[2,1-f]purine-2,4-dione.", "Step 3: Addition of phenylmagnesium bromide to the ketone group of the intermediate from step 2 in the presence of diethyl ether and water to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione.", "Step 4: Cyclization of the intermediate from step 3 in the presence of sodium bicarbonate and water to form the final product, 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Número CAS |
886900-41-0 |
Fórmula molecular |
C24H20ClN5O4 |
Peso molecular |
477.91 |
Nombre IUPAC |
6-(5-chloro-2-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O4/c1-14(31)12-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-16(25)9-10-19(17)34-3/h4-11,13H,12H2,1-3H3 |
Clave InChI |
OPWLWDQQAZPXIT-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)

